molecular formula C₉¹³CH₁₃D₂N₃O₆ B1155103 5-Hydroxymethylcytidine-13C,D2

5-Hydroxymethylcytidine-13C,D2

Cat. No.: B1155103
M. Wt: 276.25
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxymethylcytidine-13C,D2 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 5-hydroxymethylcytidine, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This labeling allows for precise tracking and analysis in metabolic studies, providing valuable insights into biochemical pathways and molecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethylcytidine-13C,D2 typically involves the incorporation of carbon-13 and deuterium into the molecular structure of 5-hydroxymethylcytidine. This process can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Mechanism of Action

The mechanism of action of 5-Hydroxymethylcytidine-13C,D2 involves its incorporation into DNA or RNA, where it can influence gene expression and epigenetic regulation. The hydroxymethyl group can be further oxidized or reduced, affecting the methylation status of cytosine residues. This, in turn, can modulate gene expression by altering chromatin structure and accessibility . The molecular targets include DNA methyltransferases and TET enzymes, which play crucial roles in DNA methylation and demethylation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxymethylcytidine-13C,D2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This makes it a valuable tool for studying complex biochemical pathways and molecular interactions .

Properties

Molecular Formula

C₉¹³CH₁₃D₂N₃O₆

Molecular Weight

276.25

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.